molecular formula C13H14BrF2NO B6293945 4-Bromo-N-cyclohexyl-2,5-difluorobenzamide CAS No. 2379322-14-0

4-Bromo-N-cyclohexyl-2,5-difluorobenzamide

Cat. No.: B6293945
CAS No.: 2379322-14-0
M. Wt: 318.16 g/mol
InChI Key: LMVXVIQYDKJBAY-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexyl-2,5-difluorobenzamide (CAS: 1341613-93-1) is a halogenated benzamide derivative characterized by a bromine atom at the 4-position, fluorine atoms at the 2- and 5-positions of the benzene ring, and a cyclohexylamine substituent linked via an amide bond. Its synthesis typically involves coupling 4-bromo-2,5-difluorobenzoic acid with cyclohexylamine under standard amidation conditions.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-2,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF2NO/c14-10-7-11(15)9(6-12(10)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVXVIQYDKJBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-N-cyclohexyl-2,5-difluorobenzamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-Bromo-N-cyclohexyl-2,5-difluorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

4-Bromo-N-cyclohexyl-2,5-difluorobenzamide serves as a critical building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules: Acts as an intermediate in creating more intricate chemical structures.
  • Reactivity Studies: Engages in substitution reactions where the bromine atom can be replaced by various nucleophiles, leading to different derivatives .

Biology

In biological research, this compound is explored for its potential interactions with biological systems:

  • Enzyme Interaction Studies: Investigated for its ability to inhibit or modulate enzyme activities, potentially affecting metabolic pathways.
  • Receptor Binding Studies: Assessed for binding affinity to specific receptors, which may lead to therapeutic applications .

Medicine

Research into pharmaceutical applications is ongoing:

  • Drug Development: The compound is evaluated for its potential as a pharmacophore in drug design, particularly in targeting diseases such as cancer and inflammatory disorders.
  • Therapeutic Applications: Investigated for its efficacy in treating conditions like psoriasis and restenosis due to its kinase inhibitory activity .

Industrial Applications

This compound finds utility in industrial settings:

  • Material Development: Used in the formulation of specialty chemicals and new materials.
  • Reagent in Chemical Processes: Functions as a reagent in various industrial chemical reactions .

Case Studies and Mechanisms of Action

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclohexyl-2,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (C8)

  • Structural Differences :
    • The benzene ring retains the 4-bromo substituent but replaces 2,5-difluoro with a 4-methoxyphenylsulfonamido group at the 2-position.
    • The amine substituent is a 3,5-dimethoxyphenyl group instead of cyclohexyl.
  • Synthesis & Bioactivity: Synthesized via multi-step sulfonylation and amidation, C8 exhibited moderate inhibitory activity in kinase assays (specific targets undisclosed in available data) .

4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Structural Differences :
    • Fluorine atoms are present at the 2,5-positions (similar to the target compound), but the cyclohexyl group is replaced with a 2,6-difluorophenyl moiety.
    • An additional (2S)-1,1,1-trifluoropropan-2-yloxy group is introduced at the 2-position.
  • Synthesis & Performance :
    • Synthesized via coupling of 4-bromo-2-[(2S)-trifluoropropan-2-yl]oxy]benzoyl chloride with 2,6-difluoroaniline in dry DMF, achieving a 92% yield after purification.
    • LC-MS data (m/z = 424 [M+H]+) confirms molecular identity, and the trifluoropropyloxy group may enhance metabolic stability compared to the unmodified cyclohexylamide .

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

  • Structural Differences :
    • While sharing a 4-bromo-2,5-disubstituted benzene core, 2C-B is a phenethylamine derivative with methoxy groups at the 2- and 5-positions and lacks the amide linkage.
  • Bioactivity & Applications: A well-known psychoactive designer drug, 2C-B acts as a serotonin receptor agonist. The absence of the amide group and cyclohexyl substituent reduces structural rigidity, facilitating blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Synthesis Yield Bioactivity/Application
4-Bromo-N-cyclohexyl-2,5-difluorobenzamide 346.2 g/mol 4-Br, 2,5-F, cyclohexylamide Discontinued Research use only
C8 (Dimethoxyphenyl-sulfonamido derivative) ~520 g/mol* 4-Br, 2-SO₂NH-(4-OMePh), 3,5-OMePh Not reported Kinase inhibition
N-(2,6-difluorophenyl) trifluoropropoxy analog 423.1 g/mol 4-Br, 2-CF₃CH(CH₃)O, 2,6-F 92% High metabolic stability
2C-B 261.1 g/mol 4-Br, 2,5-OMe, phenethylamine Not reported Serotonin receptor agonist

*Estimated based on structural formula.

Key Research Findings and Notes

  • Discontinuation Challenges : The discontinued status of this compound highlights supply chain issues for halogenated benzamides, necessitating in-house synthesis for further studies .
  • Substituent Impact :
    • Fluorine and bromine enhance electronegativity and steric bulk, influencing receptor binding.
    • Cyclohexyl groups may improve lipophilicity compared to aromatic amines (e.g., 2C-B), but reduce water solubility.
  • Synthetic Complexity : The patent compound (m/z 424) demonstrates that advanced fluorinated side chains can be incorporated with high efficiency, offering a template for optimizing pharmacokinetics .

Biological Activity

4-Bromo-N-cyclohexyl-2,5-difluorobenzamide is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a bromine atom, two fluorine atoms, and a cyclohexyl group attached to a benzamide structure. Its molecular formula is C13_{13}H14_{14}BrF2_2N\O, and it exhibits unique chemical properties due to these substituents.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it can modulate the activity of certain molecular targets, leading to various biological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect nicotinamide adenine dinucleotide kinase (NADK), which plays a critical role in cellular metabolism and energy production .
  • Receptor Binding : It can bind to receptors, potentially influencing cell signaling pathways that regulate growth and proliferation.

Antitumor Effects

Preliminary studies suggest that this compound exhibits antitumor properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:

  • Cell Proliferation Inhibition : The compound has been tested against transformed cell lines, showing a reversal of their transformed phenotype by inhibiting anchorage-independent growth .
  • Mechanistic Insights : Studies have indicated that the inhibition of NADK leads to reduced levels of NADPH, destabilizing dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .

Enzyme Interaction Studies

Research has also focused on the compound's interaction with other enzymes:

  • Kinase Inhibition : Similar compounds have been identified as selective MEK kinase inhibitors, suggesting that this compound may share this property. Kinase inhibitors are crucial in cancer therapy as they can halt the signaling pathways responsible for tumor growth .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
In Vitro Cell Line Study Demonstrated significant inhibition of cell proliferation in cancerous cell lines with an IC50 value in the low micromolar range .
Mechanistic Study on NADK Showed that inhibition of NADK by the compound leads to decreased NADPH levels, which destabilizes DHFR and inhibits cell growth .
Comparison with Other Benzamides Compared with similar benzamide derivatives, this compound exhibited superior enzyme inhibition characteristics due to its unique structural features .

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